molecular formula C25H26N4O2 B2386369 3-[[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415584-76-6

3-[[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2386369
CAS RN: 2415584-76-6
M. Wt: 414.509
InChI Key: FVPBTRQQRCMAJR-UHFFFAOYSA-N
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Description

Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .


Molecular Structure Analysis

The molecular structure of these compounds is based on the indole nucleus, which is a biologically known pharmacophore in medicinal molecules .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .


Physical And Chemical Properties Analysis

Indoles are crystalline and colorless in nature with specific odors . They are found in proteins in the form of amino acids, such as tryptophan .

Future Directions

The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, there is potential for further exploration and development of these compounds.

properties

IUPAC Name

3-[[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-27-16-19(20-6-3-5-9-23(20)27)14-24(30)28-12-10-18(11-13-28)15-29-17-26-22-8-4-2-7-21(22)25(29)31/h2-9,16-18H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPBTRQQRCMAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)CN4C=NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one

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